![molecular formula C12H9Cl2N3O3S B4236742 5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4236742.png)
5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide
Overview
Description
5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical properties that allow it to interact with biological systems in a specific manner.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide depend on the specific disease and the target enzyme or protein that is being inhibited. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound has been shown to reduce the production of inflammatory mediators and reduce the severity of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide in lab experiments include its specificity for target enzymes and proteins, its ability to inhibit multiple targets, and its potential for use in the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
For research on 5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide include the development of more efficient synthesis methods, the identification of new targets for inhibition, and the optimization of dosage and administration for clinical use. Additionally, further research is needed to determine the potential of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Scientific Research Applications
5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S/c1-21(19,20)12-15-6-8(14)10(17-12)11(18)16-9-5-3-2-4-7(9)13/h2-6H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHFCZOXUWWCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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